

megestrol acetate progesterone receptor binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Megestrol Acetate

CAS No.: 595-33-5

Cat. No.: S548688

[Get Quote](#)

Nuclear Receptor Binding Affinity

The biological actions of **megestrol acetate** are mediated through its interactions with multiple nuclear receptors. The table below summarizes its relative binding affinity (RBA) data, where the binding affinity of the natural reference ligand for each receptor is set at 100% [1].

Nuclear Receptor	Relative Binding Affinity (RBA) of Megestrol Acetate	Type of Action
Progesterone Receptor (PR)	65%	Agonist [1]
Glucocorticoid Receptor (GR)	30%	Agonist [2] [1]
Androgen Receptor (AR)	5%	Weak Partial Agonist/Antagonist [1]
Estrogen Receptor (ER)	0%	Inactive [1]
Mineralocorticoid Receptor (MR)	0%	Inactive [1]

Experimental Protocols for Key Findings

Determining PR, AR, and GR Binding Affinity

- **Core Method: Competitive Ligand Binding Assays** determine a compound's ability to compete with a high-affinity tritiated (radioactive) ligand for binding to a specific receptor [3] [1].
- **Typical Procedure:**
 - **Receptor Source:** Use cytosolic or nuclear extracts from steroid-responsive tissues, or cells engineered to express a specific human nuclear receptor [3].
 - **Incubation:** Incubate the receptor preparation with the tritiated reference ligand (e.g., promegestone for PR) both with and without increasing concentrations of unlabeled **megestrol acetate** [3] [1].
 - **Separation and Measurement:** Separate receptor-bound radioactivity from free ligand, often using dextran-coated charcoal. Measure the bound radioactivity with a scintillation counter [3].
 - **Data Analysis:** The concentration of **megestrol acetate** required to displace 50% of the tritiated ligand is calculated. The RBA is expressed as $(IC_{50} \text{ of reference ligand} / IC_{50} \text{ of megestrol acetate}) \times 100\%$ [1].

Investigating GR Phosphorylation and Activation

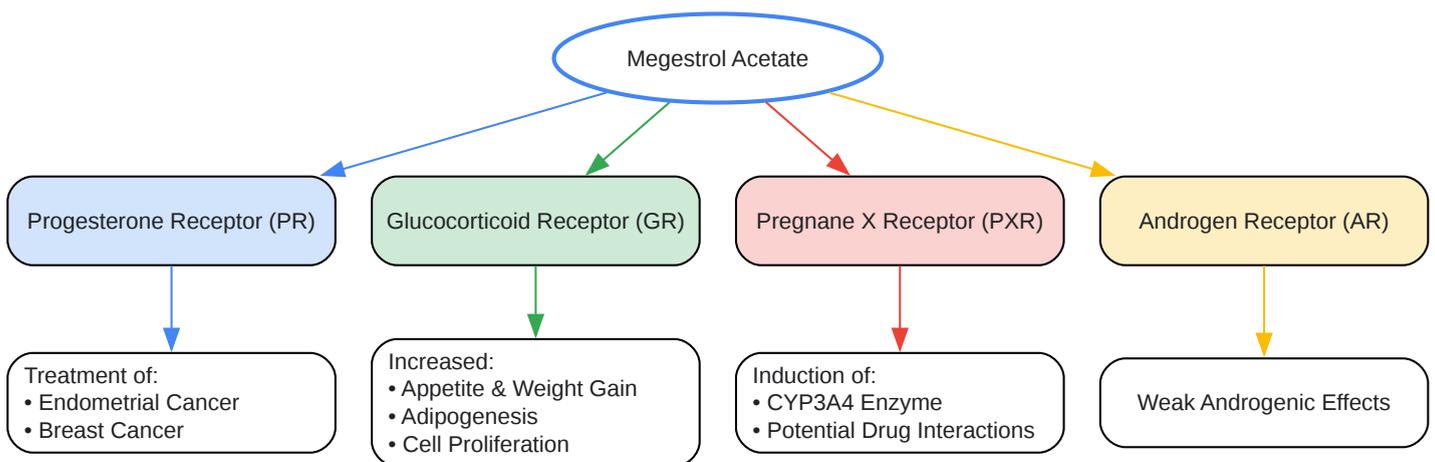
- **Cell Culture:** Human subcutaneous adipose-derived stem cells (ASCs) are cultured and characterized [2].
- **Treatment:** ASCs are treated with **megestrol acetate** (e.g., 10 μ M) for a set duration [2].
- **Pharmacological and Genetic Inhibition:** To confirm GR's role, cells are pre-treated with the GR antagonist RU486 or transfected with GR-targeting small interfering RNA (siRNA) before MA exposure [2].
- **Downstream Analysis:**
 - **Gene Expression:** Analyze mRNA levels of GR target genes (e.g., ANGPTL4, DUSP1, FKBP5) using quantitative real-time PCR (qPCR) [2].
 - **Functional Assays:** Assess proliferation (Cell Counting Kit-8 assay), migration (Transwell assay), and adipogenic differentiation (Oil Red O staining) to measure biological outcomes of GR activation [2].

Identifying PXR-Mediated CYP3A4 Induction

- **Reporter Gene Assay:** HepG2 cells are co-transfected with a plasmid expressing hPXR and a reporter plasmid containing the CYP3A4 promoter region linked to a luciferase gene. Treatment with **megestrol acetate**, followed by a luciferase activity measurement, indicates PXR activation [4].
- **Mammalian Two-Hybrid Assay:** This tests the recruitment of coactivators (like SRC-1) to hPXR upon MA binding, confirming receptor activation [4].
- **Primary Human Hepatocytes:** Treatment with **megestrol acetate**, followed by qPCR and HPLC analysis of metabolites (e.g., from nifedipine), confirms the induction of endogenous CYP3A4 mRNA and enzyme activity [4].

Mechanism of Action and Signaling Pathways

Megestrol acetate activates multiple signaling pathways by binding to different nuclear receptors. The diagram below illustrates the primary receptors and their downstream effects.



[Click to download full resolution via product page](#)

Megestrol acetate activates multiple nuclear receptors, leading to diverse clinical effects.

Key Takeaways for Drug Development

- **Primary Target and Clinical Use:** High affinity for PR makes it effective for hormone-sensitive cancers like breast and endometrial cancer [1].

- **Mechanism for Cachexia Treatment:** GR agonist activity is a likely mechanism for its common use to stimulate appetite and promote weight gain in cachexia [2] [1].
- **Critical Drug Interaction Risk:** PXR agonist activity and subsequent induction of CYP3A4 necessitate careful review of concomitant medications in patients to avoid therapeutic failure of co-administered drugs metabolized by this enzyme [4].
- **Complex Safety Profile:** Binding profile explains side effects including glucocorticoid-like effects (e.g., Cushing's syndrome, hyperglycemia) and potential androgenic effects [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. - Wikipedia Megestrol acetate [en.wikipedia.org]
2. Megestrol Acetate Increases the Proliferation, Migration ... [pmc.ncbi.nlm.nih.gov]
3. Multiple nuclear receptor signaling pathways mediate the ... [sciencedirect.com]
4. is a specific inducer of CYP3A4 mediated by... Megestrol acetate [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [megestrol acetate progesterone receptor binding affinity].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548688#megestrol-acetate-progesterone-receptor-binding-affinity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com